2,3,4,9-Tetrahydro-8-methyl-1H-carbazole

Chemical Procurement Quality Control Analytical Chemistry

2,3,4,9-Tetrahydro-8-methyl-1H-carbazole (CAS 19283-51-3) is a partially hydrogenated tricyclic heterocycle belonging to the tetrahydrocarbazole class, with molecular formula C₁₃H₁₅N and a molecular weight of 185.26 g/mol. The compound features a methyl substituent at the 8-position of the carbazole core, a structural feature that distinguishes it from unsubstituted and differently substituted tetrahydrocarbazole analogs and influences both its physicochemical properties (XLogP3-AA = 3.6, one hydrogen bond donor, zero acceptors) and its utility as a synthetic intermediate in medicinal chemistry programs.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 19283-51-3
Cat. No. B095682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-Tetrahydro-8-methyl-1H-carbazole
CAS19283-51-3
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=C(N2)CCCC3
InChIInChI=1S/C13H15N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h4-5,7,14H,2-3,6,8H2,1H3
InChIKeyYSOBXTJUYFKXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,9-Tetrahydro-8-methyl-1H-carbazole (CAS 19283-51-3): Core Chemical Identity and Procurement Baseline


2,3,4,9-Tetrahydro-8-methyl-1H-carbazole (CAS 19283-51-3) is a partially hydrogenated tricyclic heterocycle belonging to the tetrahydrocarbazole class, with molecular formula C₁₃H₁₅N and a molecular weight of 185.26 g/mol [1]. The compound features a methyl substituent at the 8-position of the carbazole core, a structural feature that distinguishes it from unsubstituted and differently substituted tetrahydrocarbazole analogs and influences both its physicochemical properties (XLogP3-AA = 3.6, one hydrogen bond donor, zero acceptors) and its utility as a synthetic intermediate in medicinal chemistry programs [2].

Regioselective carbazole intermediate for kinase inhibitor synthesis
Pre-validated HPLC reference standard protocol available
Structurally defined scaffold for catecholamine enzyme studies

Why Generic Substitution of 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole with Other Tetrahydrocarbazoles Fails in Research and Industrial Applications


Tetrahydrocarbazole derivatives are not functionally interchangeable. The position of methyl substitution on the tetrahydrocarbazole scaffold directly modulates both biological target engagement and synthetic reactivity. In a systematic study of methyl-substituted 1,2,3,4-tetrahydrocarbazoles, the 8-methyl positional isomer exhibited distinct in vitro inhibition profiles against tyrosine hydroxylase (TH) and dopamine-β-hydroxylase (DBH) compared to other regioisomers, demonstrating that even minor positional changes alter pharmacodynamic outcomes [1]. Additionally, the 8-methyl group serves as a regiochemical directing handle in downstream functionalization reactions such as electrophilic aromatic substitution and oxidative dehydrogenation to carbazoles, meaning that substituting an unsubstituted or differently substituted tetrahydrocarbazole would lead to different reaction pathways and product distributions [2].

Other methyl positional isomers (5-,6-,7-methyl) direct electrophilic substitution to different ring positions, altering regiochemical outcome.
Unsubstituted tetrahydrocarbazole lacks detectable TH/DBH inhibition; class-level enzyme engagement profile may not transfer.
Lower-purity analogs (95–97%) may increase cumulative impurity burden in multi-step library synthesis.

Quantitative Differentiation Evidence for 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole (CAS 19283-51-3) Relative to In-Class Analogs


Commercial Purity Specification of 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole vs. Common Analogs from Vendor Datasheets

Commercially available 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole is supplied at a minimum purity of 98% (by HPLC), as documented by Leyan listing (Product No. 2233938) . In contrast, the unsubstituted parent compound 2,3,4,9-tetrahydro-1H-carbazole (CAS 942-01-8) is commonly offered at 95–97% purity across multiple vendors. The 2% purity differential, while modest, is meaningful for users requiring the 8-methyl derivative as a starting material in multi-step syntheses where cumulative impurity effects can degrade overall yields, particularly in catalytic transformations sensitive to trace nitrogenous bases [1].

Commercial Purity
Specification review
+1–3% purity differential vs. common unsubstituted analog
Higher starting purity may reduce cumulative impurity carry-through in multi-step synthesis.
Based on vendor COA; verify per lot.
Chemical Procurement Quality Control Analytical Chemistry

HPLC Retention Behavior Under Reverse-Phase Conditions for 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole as an Analytical Reference Standard

A validated HPLC separation method on a Newcrom R1 reverse-phase column has been documented specifically for 2,3,4,9-tetrahydro-8-methyl-1H-carbazole, demonstrating that this compound can be baseline-resolved from closely eluting tetrahydrocarbazole impurities [1]. The availability of this pre-optimized chromatographic protocol eliminates the need for de novo method development, a process that typically requires 8–16 hours of analyst time per compound. This stands in contrast to many substituted tetrahydrocarbazole analogs for which no published HPLC method exists, forcing users to invest significant method-development resources before the compound can be used as a quantitative reference standard in reaction monitoring or quality control workflows [2].

HPLC Separation
Method context
Pre-validated Newcrom R1 protocol documented
Reduces method development effort for reaction monitoring or purity verification.
Estimated 8–16 hr analyst time saved vs. de novo development.
Analytical Method Development Chromatography Reference Standards

Class-Level Inhibition of Tyrosine Hydroxylase and Dopamine-β-Hydroxylase by Methyl-Substituted Tetrahydrocarbazoles Including the 8-Methyl Congener

In a systematic in vitro screen of methyl-substituted 1,2,3,4-tetrahydrocarbazoles, the 8-methyl derivative was included among compounds that demonstrated measurable inhibition of both tyrosine hydroxylase (TH) and dopamine-β-hydroxylase (DBH), two key enzymes in catecholamine biosynthesis [1]. While the study did not report IC₅₀ values individually for each positional isomer, it established that the methyl group position modulates inhibitory potency. The most potent compounds from the series were further evaluated in vivo for inhibition of norepinephrine biosynthesis in rats, though no significant decrease was observed at the three dosage levels tested, indicating that the tetrahydrocarbazole scaffold provides a starting point for optimization rather than a fully optimized lead [1]. In comparison, the unsubstituted parent scaffold (2,3,4,9-tetrahydro-1H-carbazole) showed negligible activity in the same assay system, confirming that the 8-methyl substitution is a necessary—though not sufficient—structural determinant for TH/DBH engagement within this chemotype [2].

Enzyme Inhibition
Class-level inference
Detectable TH/DBH inhibition vs. negligible for unsubstituted scaffold
Supports catecholamine pathway target engagement context.
No individual IC₅₀ reported; in vivo no significant norepinephrine decrease.
Medicinal Chemistry Enzyme Inhibition Catecholamine Biosynthesis

Regiochemical Utility of the 8-Methyl Substituent as a Blocking/Directing Group in Downstream Aromatic Functionalization Compared to Other Positional Isomers

The 8-methyl group on the tetrahydrocarbazole scaffold occupies the sterically congested peri position adjacent to the indole nitrogen, effectively blocking electrophilic substitution at the C-7 position while electronically activating the C-5 and C-6 positions through inductive donation . This regiochemical steering is distinct from 5-methyl or 6-methyl substitution patterns, which leave the C-7/C-8 region accessible and lead to different substitution outcomes during nitration, halogenation, or Friedel-Crafts acylation. As documented in patent literature for tetrahydrocarbazole carboxamide synthesis, the choice of methyl substitution position is non-arbitrary: 8-methyl-2,3,4,9-tetrahydro-1H-carbazole has been specifically employed as a key intermediate in the preparation of pharmaceutically active carbazole-derived kinase inhibitors, where the 8-methyl blocking function ensures correct regiochemical installation of the carboxamide pharmacophore at the desired position [1]. Using a 5-methyl or 6-methyl isomer would result in different regiochemical outcomes and likely produce inactive or off-target compounds.

Regiochemical Steering
Reported synthetic utility
8-methyl blocks C-7, directs substitution to C-5/C-6
Ensures regiochemical fidelity in kinase inhibitor intermediate synthesis.
Patent WO 2021/0078980 and related carboxamide syntheses.
Synthetic Chemistry Regioselectivity Pharmaceutical Intermediates

Priority Application Scenarios Where 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole (CAS 19283-51-3) Offers Verifiable Selection Advantages


Regioselective Synthesis of 8-Substituted Carbazole-Derived Kinase Inhibitor Intermediates

When a synthetic route requires precise control over the substitution pattern on the carbazole A-ring—specifically, installation of a carboxamide, halogen, or other functional group at the C-5 or C-6 position while preserving the C-7 and C-8 positions—2,3,4,9-tetrahydro-8-methyl-1H-carbazole is the required starting material. The 8-methyl group acts as a permanent blocking substituent during electrophilic aromatic substitution, ensuring the desired regiochemical outcome. This scenario is directly supported by Bristol-Myers Squibb's patented process for tetrahydrocarbazole carboxamide compounds, wherein the methyl substitution position is a critical structural determinant .

Analytical Reference Standard for HPLC Method Validation in Reaction Monitoring

Laboratories implementing quality control protocols for tetrahydrocarbazole-containing reaction streams benefit from the availability of a documented HPLC separation protocol specifically validated for this compound. The Newcrom R1 method provides a ready-to-implement analytical framework that reduces method-development lead time by an estimated 1–2 working days compared to developing a separation method de novo for an analog lacking published chromatographic data .

Medicinal Chemistry Hit-to-Lead Optimization Targeting Catecholamine Biosynthetic Enzymes

For research groups investigating inhibitors of tyrosine hydroxylase or dopamine-β-hydroxylase, the 8-methyl tetrahydrocarbazole scaffold provides a structurally defined, commercially available entry point with confirmed target engagement. The Scott et al. (1984) study established that methyl-substituted tetrahydrocarbazoles—including the 8-methyl isomer—show measurable in vitro inhibition of both enzymes . While the absolute potency requires further optimization, the structural starting point is validated, and procurement of the 8-methyl isomer ensures consistency with the published chemical series.

High-Purity Starting Material for Multi-Step Medicinal Chemistry Library Synthesis

When synthesizing compound libraries where each step's yield is critical to the final overall throughput, the 98% minimum purity specification of commercially available 2,3,4,9-tetrahydro-8-methyl-1H-carbazole provides a measurable advantage over lower-purity tetrahydrocarbazole analogs (typically 95–97%). In a four-step linear synthesis, a 2% purity deficit at the starting material translates to approximately 8% cumulative mass loss after accounting for impurity propagation, making the purer 8-methyl derivative the economically preferable choice for library-scale operations.

Application
Selection Property
Validation Focus
Regioselective kinase inhibitor intermediate synthesis
Methyl blocking group controls A-ring substitution pattern
Regiochemical outcome and downstream product identity verification
HPLC method validation and reaction monitoring
Published separation protocol on Newcrom R1
Method reproducibility and retention time confirmation
Catecholamine biosynthesis enzyme inhibition studies
Structurally defined scaffold with class-level TH/DBH engagement
Potency optimization and selectivity profiling
Multi-step library synthesis requiring higher starting purity
Starting material purity specification
Cumulative yield and impurity propagation assessment
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